molecular formula C28H24N4O B2477750 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea CAS No. 1797859-71-2

3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

Cat. No.: B2477750
CAS No.: 1797859-71-2
M. Wt: 432.527
InChI Key: WMVRRVXZQLRYDK-UHFFFAOYSA-N
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Description

3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is a complex organic compound that features a unique structure combining benzhydryl, imidazo[1,2-a]pyridine, and phenylurea moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with a wide range of applications in medicinal chemistry . For instance, some compounds have been found to inhibit the Sterol 14-alpha demethylase (CYP51) protein from C. albicans , and others have been used in the development of covalent inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially alter the interaction of the compound with its targets.

Biochemical Pathways

Given the wide range of applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry , it can be inferred that multiple biochemical pathways could be influenced.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines , suggesting potential anticancer effects.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives can involve various chemical reactions , which could potentially be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Attachment of Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a suitable catalyst like aluminum chloride.

    Formation of Phenylurea Moiety: This step involves the reaction of an isocyanate derivative with an amine group to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl and imidazo[1,2-a]pyridine moieties.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylcarbamate
  • 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylthiourea
  • 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylguanidine

Uniqueness

Compared to similar compounds, 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea stands out due to its specific urea linkage, which can influence its biological activity and chemical reactivity. The presence of the benzhydryl group also adds to its unique properties, potentially enhancing its stability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O/c33-28(30-27(22-12-4-1-5-13-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24)21-25-20-29-26-18-10-11-19-31(25)26/h1-20,27H,21H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRRVXZQLRYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CN=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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